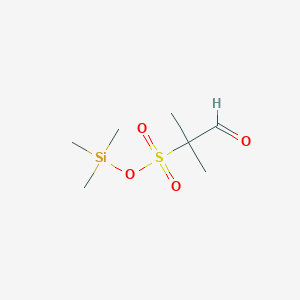![molecular formula C22H28N2O4S B14452539 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide CAS No. 74804-83-4](/img/structure/B14452539.png)
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO4. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, and a phenylethyl group linked through a carbamothioyl linkage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Applications De Recherche Scientifique
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide has various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mécanisme D'action
The mechanism of action of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5-Triethoxybenzamide: Lacks the phenylethyl group and carbamothioyl linkage.
N-[(2-Phenylethyl)carbamothioyl]benzamide: Lacks the ethoxy groups on the benzamide core.
3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of ethoxy groups.
Uniqueness
3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is unique due to its combination of ethoxy groups, phenylethyl group, and carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .
Propriétés
Numéro CAS |
74804-83-4 |
|---|---|
Formule moléculaire |
C22H28N2O4S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-(2-phenylethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C22H28N2O4S/c1-4-26-18-14-17(15-19(27-5-2)20(18)28-6-3)21(25)24-22(29)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H2,23,24,25,29) |
Clé InChI |
HWQSQLXAGRYQBH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


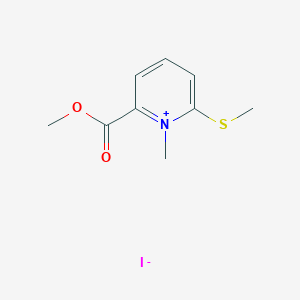
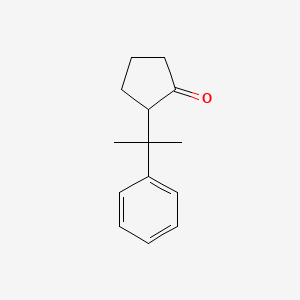
![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
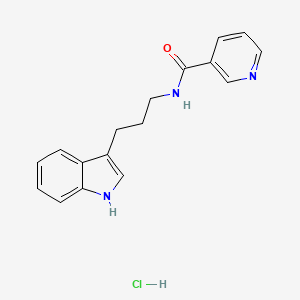
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
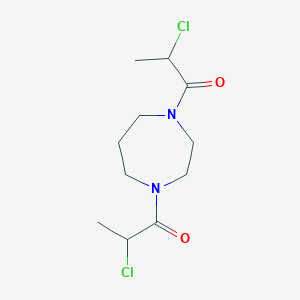
acetaldehyde](/img/structure/B14452501.png)
